molecular formula C27H34BrO2P B1362053 (3,3-Diisopropoxypropyl)triphenylphosphonium bromide CAS No. 72931-54-5

(3,3-Diisopropoxypropyl)triphenylphosphonium bromide

Cat. No. B1362053
CAS RN: 72931-54-5
M. Wt: 501.4 g/mol
InChI Key: AAVVGPXJZLGGPO-UHFFFAOYSA-M
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Description

(3,3-Diisopropoxypropyl)triphenylphosphonium bromide is a research chemical with the CAS number 72931-54-5 . It has a molecular weight of 501.44 and a molecular formula of C27H34BrO2P .


Molecular Structure Analysis

The InChI code for (3,3-Diisopropoxypropyl)triphenylphosphonium bromide is 1S/C27H34O2P.BrH/c1-22(2)28-27(29-23(3)4)20-21-30(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,22-23,27H,20-21H2,1-4H3;1H/q+1;/p-1 . The InChI key is AAVVGPXJZLGGPO-UHFFFAOYSA-M .

Scientific Research Applications

Synthesis and Preparation

  • Synthesis of Antitumor Compounds : This compound has been used in the synthesis of antitumor compounds, specifically vinblastine-type alkaloids, demonstrating its potential in medicinal chemistry (Mangeney et al., 1979).
  • Preparation of Phosphonium Salts : It's instrumental in the preparation of (3-alkoxycarbonyl-2-oxopropyl)triphenylphosphonium salts, showcasing its role in organic synthesis (Moorhoff, 1997).

Polymer Research

  • Polyelectrolytes in Polymer Science : The compound is used in synthesizing novel conjugated polyelectrolytes based on polythiophene, indicating its significance in the development of advanced polymer materials (Hladysh et al., 2016).

Medicinal Chemistry

  • Antitumor Properties : Research into isoindolylalkylphosphonium salts, including this compound, has revealed notable antitumor activity, suggesting its utility in cancer research (Dubois et al., 1978).
  • Mitochondrial pH Determination : Mitochondria-targeted α-aminophosphonates combining this compound have been synthesized for mitochondrial pH determination, highlighting its application in biological chemistry (Culcasi et al., 2013).

Chemical Reactions

  • Photoredox-Catalyzed Reactions : It's used as a precursor for CF2H radical in photoredox-catalyzed bromodifluoromethylation of alkenes, underscoring its role in advanced chemical synthesis (Lin et al., 2016).
  • Radical Difluoromethylation of Thiols : Demonstrated in the difluoromethylation of thiols, this compound is a key player in the development of new organic synthesis methodologies (Heine & Studer, 2017).

Environmental Chemistry

  • Degradation and Radioactive Waste Treatment : Research on tetraphenylphosphonium bromide, a related compound, reveals its potential in the treatment of radioactive waste and environmental remediation (Aldridge et al., 2007).

Safety And Hazards

The safety information and MSDS for (3,3-Diisopropoxypropyl)triphenylphosphonium bromide can be found on the Manchester Organics website .

properties

IUPAC Name

3,3-di(propan-2-yloxy)propyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O2P.BrH/c1-22(2)28-27(29-23(3)4)20-21-30(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,22-23,27H,20-21H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVVGPXJZLGGPO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369294
Record name {3,3-Bis[(propan-2-yl)oxy]propyl}(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Diisopropoxypropyl)triphenylphosphonium bromide

CAS RN

72931-54-5
Record name {3,3-Bis[(propan-2-yl)oxy]propyl}(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Diisopropoxypropyl(triphenyl)phosphonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
J Viala, M Santelli - Synthesis, 1988 - thieme-connect.com
A new and very efficient preparation of the title compound in one step using acrolein, triphenylphosphine and hydrobromic acid is described. This reagent used in the three-carbon …
Number of citations: 25 www.thieme-connect.com
H Neu, T Kihlberg, B Långstrom - Journal of Labelled …, 1997 - Wiley Online Library
A method for the preparation of [18‐ 11 C]linoleic acid is described. A highly reactive zerovalent copper complex was prepared from lithium (2‐thienyl)iodocuprate reduced by lithium …
J Viala, R Labaudiniere - The Journal of Organic Chemistry, 1993 - ACS Publications
Synthesis of a regioselectively hexadeuterated linoleic acid Page 1 1280 J. Org. Chem. 1993,58, 1280-1283 Synthesis of a Regioselectively Hexadeuterated Linoleic Acid Jacques …
Number of citations: 18 pubs.acs.org
T Durand, A Guy, O Henry, JP Vidal… - European Journal of …, 2001 - Wiley Online Library
Total syntheses are described of the methyl esters of enantiomers of two major urinary metabolites of 15F 2t ‐isoprostane − 2,3‐dinor‐5,6‐dihydro‐15F 2t ‐isoprostane 1 and 2,3‐dinor‐…
JM Pons, A Pommier, J Lerpiniere… - Journal of the Chemical …, 1993 - pubs.rsc.org
The β-lactone moiety of (–)-lipstatin 1, a potent inhibitor of pancreatic lipase, is prepared via a Lewis acid-promoted [2 + 2] cycloaddition between hexyltrimethylsilyl ketene 3 and the (Z,Z…
Number of citations: 6 pubs.rsc.org
B Frølund, LS Jensen, L Guandalini… - Journal of medicinal …, 2005 - ACS Publications
We have previously described a series of competitive GABA A antagonists derived from the low-efficacy partial agonist 5-(4-piperidyl)-3-isoxazolol (4-PIOL, 4). The 2-naphthylmethyl …
Number of citations: 49 pubs.acs.org
S Peng, NM Okeley, AL Tsai, G Wu… - Journal of the …, 2002 - ACS Publications
Prostaglandin H synthase (PGHS) catalyzes the conversion of arachidonic acid to prostaglandin G 2 in the cyclooxygenase reaction. The first step of the mechanism has been proposed …
Number of citations: 55 pubs.acs.org
FD Gunstone - 1999 - books.google.com
This volume has been designed to offer a balanced account of the laboratory synthesis, industrial manufacture and biosynthesis of lipids. Authors describe the synthesis of all the major …
Number of citations: 28 books.google.com
NM Okeley - 2002 - search.proquest.com
Lantibiotics are peptide antibiotics that are ribosomally synthesized and post-translationally modified by a multienzyme complex to their biologically active forms. One such compound, …
Number of citations: 2 search.proquest.com
E Haitham, F Yaccoubi - Phosphorus, Sulfur, and Silicon and the …, 2023 - Taylor & Francis
The synthesis of new phosphonium salts derived from Michael acceptors via a one-pot reaction process and the study of their NMR characteristics is described. The simple and rapid 1,…
Number of citations: 2 www.tandfonline.com

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